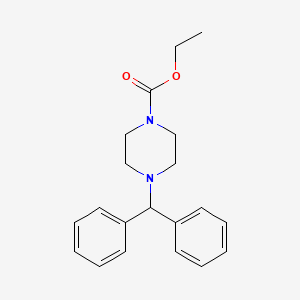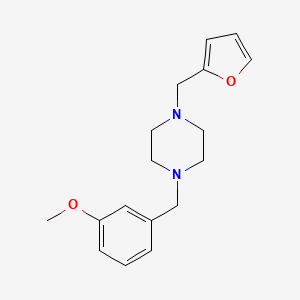
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one, also known as ABMP, is a chemical compound that belongs to the pyranone family. It has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one is not fully understood, but it is believed to interact with several cellular pathways involved in DNA replication, inflammation, and oxidative stress. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been shown to inhibit the activity of topoisomerase II, which is involved in the unwinding of DNA during replication. This inhibition leads to DNA damage and cell death, making 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one a potential anticancer agent. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has also been shown to inhibit the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease.
Biochemical and physiological effects:
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, leading to DNA damage and cell death. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has also been shown to inhibit the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease. In addition, 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one.
将来の方向性
There are several future directions for research involving 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one's potential applications in the field of materials science. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has also been studied for its potential use as a fluorescent probe for imaging biological systems. Further research is needed to fully understand the mechanisms of action of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one and its potential applications in various fields.
合成法
The synthesis of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one involves a multi-step process that includes the reaction of 4-anilino-3-butyryl-2H-pyran-2-one with methyl vinyl ketone in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one. The synthesis of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been optimized to improve yield and reduce the number of steps required.
科学的研究の応用
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer properties by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid beta plaques in the brain. In addition, 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been studied for its anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
4-anilino-3-butanoyl-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-7-14(18)15-13(10-11(2)20-16(15)19)17-12-8-5-4-6-9-12/h4-6,8-10,17H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWNUEAFVBJJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Anilino-3-butanoyl-6-methylpyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dioxo-1-imidazolidinyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)acetamide](/img/structure/B5688794.png)
![methyl 4-[(4-allyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5688797.png)
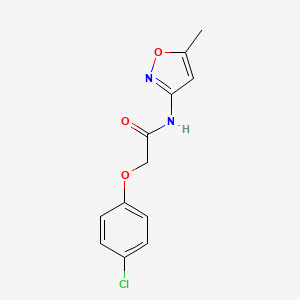
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5688813.png)
![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)
![6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5688846.png)
![8-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5688858.png)
![N-[(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5688865.png)
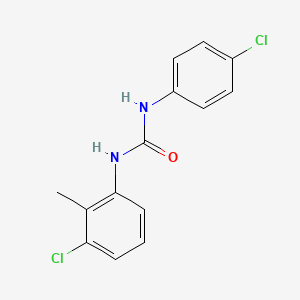
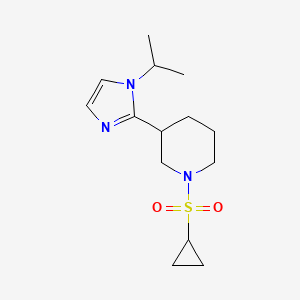
![N-cyclopropyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B5688893.png)
